2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
New derivatives of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, similar in structure to the compound , have been designed, synthesized, and evaluated for their antiviral activity. Notably, some of these compounds demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the spirothiazolidinone scaffold's versatility in creating new classes of antiviral molecules (Apaydın et al., 2020).
Positive Inotropic Evaluation
Compounds with a similar backbone structure have been synthesized and evaluated for their positive inotropic activities. These activities were assessed by measuring left atrium stroke volume on isolated rabbit-heart preparations. Some compounds exhibited favorable activity compared to standard drugs, indicating their potential use in treating heart conditions (Li et al., 2008).
ORL1 Receptor Agonism
Research on compounds with a 1,3,8-triazaspiro[4.5]decan-4-one structure, closely related to the compound , has led to the discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays, suggesting their potential in modulating pain and other neurological conditions (Röver et al., 2000).
Antibacterial Agents
Novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide have been synthesized and tested for their in-vitro antibacterial activity against a range of gram-positive and gram-negative bacteria. These studies demonstrate the potential of such compounds in developing new antibacterial agents (Borad et al., 2015).
Anticancer Activity
Another aspect of research on similar compounds involves the synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety for their antitumor activity. Some of these compounds have shown promising results in in vitro anticancer screening, highlighting the potential of these molecular frameworks in cancer therapy (Havrylyuk et al., 2010).
properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14-3-5-16(6-4-14)11-26-18(28)21(24-20(26)29)7-9-25(10-8-21)12-17(27)23-19-22-15(2)13-30-19/h3-6,13H,7-12H2,1-2H3,(H,24,29)(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVDUYMTWNQAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=NC(=CS4)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide |
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